Tert-butyl isobutylcarbamate Tert-butyl isobutylcarbamate
Brand Name: Vulcanchem
CAS No.: 365441-87-8
VCID: VC6800053
InChI: InChI=1S/C9H19NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11)
SMILES: CC(C)CNC(=O)OC(C)(C)C
Molecular Formula: C9H19NO2
Molecular Weight: 173.256

Tert-butyl isobutylcarbamate

CAS No.: 365441-87-8

Cat. No.: VC6800053

Molecular Formula: C9H19NO2

Molecular Weight: 173.256

* For research use only. Not for human or veterinary use.

Tert-butyl isobutylcarbamate - 365441-87-8

Specification

CAS No. 365441-87-8
Molecular Formula C9H19NO2
Molecular Weight 173.256
IUPAC Name tert-butyl N-(2-methylpropyl)carbamate
Standard InChI InChI=1S/C9H19NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11)
Standard InChI Key TXDOUCCKKNGHST-UHFFFAOYSA-N
SMILES CC(C)CNC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Tert-butyl isobutylcarbamate (chemical formula: C<sub>9</sub>H<sub>19</sub>NO<sub>2</sub>) consists of a tert-butyl group [(CH<sub>3</sub>)<sub>3</sub>C–] bonded to a carbamate (–OCONH–) functional group, which is further connected to an isobutyl chain (–CH<sub>2</sub>CH(CH<sub>3</sub>)<sub>2</sub>). This configuration imparts steric hindrance and stability, making it resistant to hydrolysis under mild conditions .

Table 1: Key Physicochemical Properties

PropertyValue/RangeSource
Molecular Weight173.25 g/molCalculated
Melting Point81–83°C (estimated)
Boiling Point160–162°C (estimated)
Solubility in Water~1.5 g/L (20°C)
Solubility in Organic SolventsHigh (ethanol, acetone)

The compound’s solubility profile and thermal stability make it suitable for reactions in polar aprotic solvents, though its low water solubility necessitates organic media for most applications .

Synthesis Methods

The synthesis of tert-butyl isobutylcarbamate typically involves the reaction of isobutylamine with tert-butyl chloroformate, a method analogous to the preparation of related carbamates .

Reaction Mechanism and Conditions

  • Starting Materials: Isobutylamine and tert-butyl chloroformate are combined in a stoichiometric ratio.

  • Base Catalysis: A base such as triethylamine is added to neutralize HCl generated during the reaction, driving the equilibrium toward product formation .

  • Purification: The crude product is purified via column chromatography or recrystallization to achieve >95% purity .

Table 2: Representative Synthesis Protocol

ParameterCondition
SolventTetrahydrofuran (THF)
Temperature0–5°C (initial), then RT
Reaction Time12–24 hours
Yield70–85%

This method, adapted from tert-butyl ester syntheses , ensures minimal side reactions such as over-alkylation.

Applications in Scientific Research

Tert-butyl isobutylcarbamate serves multiple roles in chemical and pharmaceutical research:

Protecting Group in Peptide Synthesis

The tert-butyl carbamate (Boc) group is widely used to protect amine functionalities during solid-phase peptide synthesis. Its stability under basic conditions and ease of removal via acidic treatment (e.g., trifluoroacetic acid) make it ideal for multi-step syntheses .

Intermediate in Organic Synthesis

The compound acts as a precursor in the synthesis of ureas, isocyanates, and heterocycles. For example, it can undergo hydrolysis to yield isobutylamine or react with Grignard reagents to form substituted amines .

CompoundDose (mg/kg/day)Mutant Frequency (×10<sup>−6</sup>)
TBHP7541.0 ± 11.6
TBHP30046.3 ± 7.0
Negative Control44.2 ± 9.0

Data adapted from .

Recent Research Developments

Recent patents highlight advancements in carbamate synthesis. For instance, a 2012 Chinese patent (CN103787971A) describes a novel method for preparing tert-butyl esters via spirocyclic intermediates . Although focused on azaspiro compounds, this work underscores the broader applicability of tert-butyl carbamates in complex molecule synthesis .

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